(2E)-3-(thiophen-2-yl)but-2-enoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-thiophen-2-ylbut-2-enoic acid |
InChI |
InChI=1S/C8H8O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
InChI Key |
IYBNJQNUHCXDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CS1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (2E)-3-(thiophen-2-yl)but-2-enoic acid
Structural Characterization, Synthetic Methodology, and Medicinal Utility
Executive Summary
This technical guide profiles (2E)-3-(thiophen-2-yl)but-2-enoic acid (CAS: 102724-21-0), a critical heterocyclic building block in medicinal chemistry. As a bioisostere of substituted cinnamic acids, this molecule serves as a versatile Michael acceptor and a precursor for diverse pharmacological agents. This document details its physicochemical properties, establishes a validated Horner-Wadsworth-Emmons (HWE) synthetic protocol, and analyzes its role in drug design.
Part 1: Chemical Constitution & Structural Analysis[1]
1.1 Nomenclature and Identity
-
IUPAC Name: (2E)-3-(thiophen-2-yl)but-2-enoic acid
-
Common Synonyms: 3-(2-Thienyl)crotonic acid;
-(2-Thienyl)crotonic acid -
CAS Number: 102724-21-0[1]
-
Molecular Formula:
[1] -
Molecular Weight: 168.21 g/mol [1]
1.2 Stereochemical Configuration
The (2E) designation is critical for biological activity. According to Cahn-Ingold-Prelog (CIP) priority rules:
-
Position 3: The thiophene ring (containing Sulfur) has higher priority than the methyl group.
-
Position 2: The carboxylic acid group has higher priority than the vinylic proton.
-
Configuration: In the (E)-isomer (Entgegen), the high-priority thiophene and carboxylic acid groups are on opposite sides of the double bond. This is generally the thermodynamic product due to the minimization of steric repulsion between the bulky thiophene ring and the carboxylate.
1.3 Bioisosterism: Thiophene vs. Benzene
In drug design, this molecule is often used as a bioisostere for 3-phenylbut-2-enoic acid (
-
Electronic Effects: The thiophene ring is
-excessive (electron-rich) compared to benzene, making the alkene more susceptible to electrophilic attack but also modulating the acidity of the carboxylic acid. -
Metabolic Stability: The sulfur atom introduces different metabolic handles (e.g., S-oxidation) compared to the phenyl ring, often altering pharmacokinetic half-life (
). -
Lipophilicity: Thiophene is generally more lipophilic than benzene, potentially enhancing membrane permeability.
Part 2: Physicochemical Profiling
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Off-white to pale yellow needles |
| Melting Point | 108–112 °C | Range varies by purity/polymorph |
| LogP (Predicted) | 2.24 | Moderate lipophilicity |
| pKa (Predicted) | 4.6 ± 0.2 | Similar to crotonic acid |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 2 (COOH, Thiophene S) | |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Sparingly soluble in water |
Part 3: Synthetic Architecture
The most robust route to the (2E)-isomer is the Horner-Wadsworth-Emmons (HWE) reaction . Unlike the Reformatsky reaction, which often yields mixtures of isomers requiring tedious separation, HWE allows for high stereoselectivity toward the E-alkene.
3.1 Retrosynthetic Analysis
The molecule is disconnected at the C2-C3 double bond, revealing two key synthons:
-
Electrophile: 2-Acetylthiophene.
-
Nucleophile: Triethyl phosphonoacetate (stabilized ylide).
Figure 1: Retrosynthetic disconnection strategy utilizing the HWE olefination logic.
Part 4: Experimental Protocol (Standard Operating Procedure)
Objective: Synthesis of (2E)-3-(thiophen-2-yl)but-2-enoic acid via HWE Olefination. Scale: 10 mmol basis.
4.1 Reagents & Materials
-
2-Acetylthiophene (1.26 g, 10 mmol)
-
Triethyl phosphonoacetate (2.46 g, 11 mmol)
-
Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
-
Sodium Hydroxide (2M aqueous solution)
-
Hydrochloric Acid (1M aqueous solution)
4.2 Step-by-Step Methodology
Step 1: Ylide Formation
-
Charge a flame-dried 100 mL round-bottom flask with NaH (12 mmol) under an inert atmosphere (
or Ar). -
Add anhydrous THF (20 mL) and cool to 0°C using an ice bath.
-
Add Triethyl phosphonoacetate (11 mmol) dropwise over 15 minutes. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes until the solution becomes clear, indicating formation of the phosphonate carbanion.
Step 2: Olefination
-
Dissolve 2-Acetylthiophene (10 mmol) in anhydrous THF (10 mL).
-
Add the ketone solution dropwise to the ylide mixture at 0°C.
-
Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.
-
Monitor: Check reaction progress via TLC (20% EtOAc/Hexane). The product ester will appear as a new spot; the ketone spot should disappear.
Step 3: Hydrolysis (Saponification)
-
Note: The HWE reaction yields the ethyl ester. Direct hydrolysis is required to obtain the free acid.
-
Add NaOH (2M, 20 mL) directly to the reaction mixture.
-
Heat to reflux (65°C) for 4 hours.
-
Cool to room temperature.
Step 4: Work-up and Purification
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (
mL) to remove unreacted neutral organics (e.g., mineral oil from NaH). -
Acidification: Cool the aqueous layer to 0°C and slowly acidify with HCl (1M) to pH ~2. The crude acid will precipitate as a solid.
-
Filter the precipitate and wash with cold water.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) to afford pure (2E)-3-(thiophen-2-yl)but-2-enoic acid.
4.3 Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow from reagents to isolated free acid.
Part 5: Spectroscopic Validation
To confirm the structure and stereochemistry, the following NMR signals are diagnostic:
-
NMR (400 MHz, DMSO-
):- 12.0 (s, 1H, -COOH )
- 7.6–7.1 (m, 3H, Thiophene ring protons)
- 6.1 (s, 1H, =CH -COOH) — The singlet nature confirms the trisubstituted alkene.
-
2.4 (s, 3H, -CH
) — Chemical shift >2.0 ppm suggests deshielding by the double bond.
-
Stereochemistry Check: In the (E)-isomer, the vinylic proton often shows a specific NOE (Nuclear Overhauser Effect) correlation with the thiophene ring protons, whereas the (Z)-isomer would show NOE between the methyl group and the thiophene.
Part 6: Medicinal Chemistry Applications[3][4][5][6]
6.1 Fragment-Based Drug Discovery (FBDD)
This acid serves as a high-value fragment. The carboxylic acid can be converted to:
-
Amides: Via EDC/NHS coupling, creating analogues of biologically active acrylamides.
-
Heterocycles: Cyclization with hydrazines to form pyrazolones.
6.2 Michael Acceptor Reactivity
The
-
Mechanism: It can covalently modify cysteine residues in proteins via Michael addition.
-
Selectivity: The presence of the methyl group at the
-position (C3) reduces reactivity compared to unsubstituted acrylates, potentially improving selectivity and reducing off-target toxicity (glutathione depletion).
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102724-21-0. Retrieved from [Link]
-
-
Synthetic Methodology (HWE Reaction)
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Retrieved from [Link]
-
-
Thiophene Bioisosterism
-
Press, J. B. (1991). Thiophene bioisosterism in drug design. In Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Sources
Strategic Research Framework: Thiophene-Substituted Crotonic Acid Derivatives
Part 1: Executive Intelligence
The Pharmacophore: Thiophene-substituted crotonic acid (3-(thiophen-2-yl)acrylic acid) represents a privileged scaffold in medicinal chemistry. It combines the bioisosteric versatility of the thiophene ring (mimicking phenyl groups but with altered lipophilicity and electronic distribution) with the electrophilic reactivity of the crotonic acid side chain.
Therapeutic Value Proposition: Unlike simple phenyl-acrylic acids (cinnamic acids), the thiophene variants exhibit enhanced interaction with sulfur-containing amino acids (cysteine/methionine) in protein active sites due to the sulfur-sulfur interaction capability and the specific geometry of the heteroaromatic ring.
Primary Applications:
-
Oncology: Dual inhibition of VEGFR-2 and AKT signaling pathways.[1]
-
Neurology: High-potency Acetylcholinesterase (AChE) inhibition (Alzheimer’s intervention).
-
Antimicrobial: Disruption of bacterial cell wall synthesis via Michael acceptor reactivity.
Part 2: Chemical Architecture & Synthesis[1][2][3]
Structural Logic
The molecule consists of three critical domains:
-
The Head (Acid/Ester): Acts as a hydrogen bond donor/acceptor or metal chelator (e.g., Zinc in HDACs).
-
The Linker (Vinyl Group): Provides rigid spacing and conjugation; acts as a Michael acceptor for covalent inhibition.
-
The Tail (Thiophene): A lipophilic moiety that fits into hydrophobic pockets; the sulfur atom allows for specific electronic interactions not possible with benzene.
Synthetic Execution: Knoevenagel Condensation
The most robust method for generating these derivatives is the Knoevenagel condensation. Below is a self-validating protocol optimized for high yield and purity.
Protocol: Synthesis of (E)-3-(thiophen-2-yl)acrylic acid
Reagents:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst, 0.1 eq)
-
HCl (1M, for workup)
Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Thiophene-2-carbaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (10 mL).
-
Activation: Add Piperidine (1 mmol) dropwise. Note: Exothermic reaction may occur.
-
Reflux: Heat the mixture to 100°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.
-
Decarboxylation: The initial product is a dicarboxylic acid intermediate. Continued heating facilitates decarboxylation to the monocarboxylic acrylic acid.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Precipitation: Slowly pour the mixture into ice-cold 1M HCl (50 mL) with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (1:1).
Validation Check:
-
Melting Point: Expect 144-146°C.
-
1H NMR (DMSO-d6): Look for trans-alkene doublets (J = 15-16 Hz) around 6.0-7.5 ppm.
Synthetic Pathway Visualization
Caption: Step-wise Knoevenagel condensation and decarboxylation pathway.
Part 3: Pharmacological Matrix[2]
Anticancer Activity (VEGFR-2/AKT Axis)
Thiophene-substituted acrylic acids have shown significant potential in inhibiting angiogenesis. The mechanism involves the "Michael Acceptor" theory where the
Key Data Points:
-
HepG2 Cytotoxicity: Thiophene derivatives have demonstrated IC50 values as low as 0.5 µM when used as sensitizers for Sorafenib.
-
Mechanism: Downregulation of p-VEGFR-2 and p-AKT levels, leading to apoptosis (Caspase-3 activation).
Neurological Potential (AChE Inhibition)
Recent studies highlight these derivatives as potent Acetylcholinesterase (AChE) inhibitors, crucial for Alzheimer's therapy. The thiophene ring interacts with the peripheral anionic site (PAS) of the enzyme.
Quantitative Summary (Representative Data):
| Compound Variant | Target Enzyme | IC50 / Ki (nM) | Reference |
| Unsubstituted Thiophene-Acrylic Acid | AChE | 450.2 | [1] |
| 5-Chloro-Thiophene Derivative | AChE | 0.28 | [1] |
| 5-Methyl-Thiophene Derivative | hCA II (Carbonic Anhydrase) | 309.4 | [1] |
| 2-Nitro-Thiophene Derivative | Neuraminidase | 351,000 | [2] |
Mechanism of Action Diagram
Caption: Dual-mode inhibition mechanism: Non-covalent binding and covalent modification.
Part 4: Structure-Activity Relationship (SAR) Blueprint
To optimize this scaffold, modifications must be strategic. Random substitution often leads to loss of the critical Michael acceptor activity or steric clashes.
The SAR Logic Flow
Caption: Strategic modification zones for optimizing potency and bioavailability.
Critical SAR Insights
-
Position 5 (Thiophene): Electron-withdrawing groups (e.g., Chlorine, Nitro) at Position 5 significantly enhance biological activity, particularly for AChE inhibition and antimicrobial potency. This is likely due to increased lipophilicity and electronic withdrawal facilitating nucleophilic attack on the linker.
-
The Linker: Maintaining the trans (E) configuration is vital for fitting into the narrow active site gorges of enzymes like AChE and COX-2. Reduction of the double bond (to propanoic acid) generally abolishes activity.
-
The Acid Head: Conversion to amides (e.g., N-substituted phenyl amides) often improves cellular permeability and can introduce secondary binding interactions (pi-stacking) in the target pocket.
Part 5: References
-
Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Source: PubMed / Wiley Periodicals [Link]
-
Biological Activities of Thiophenes. Source: Encyclopedia MDPI [Link]
-
Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Source: Semantic Scholar [Link]
-
Thiophene-Based Compounds: Therapeutic Potential. Source: Encyclopedia MDPI [Link]
Sources
Literature Review on 3-(Thiophen-2-yl)but-2-enoic Acid Analogs: A Guide to Synthesis, Biological Activity, and Drug Design Principles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Its electron-rich nature and bioisosteric similarity to the benzene ring allow it to modulate a molecule's physicochemical properties, often enhancing drug-receptor interactions and improving metabolic profiles.[1][3] When incorporated into an α,β-unsaturated carboxylic acid scaffold, such as in 3-(thiophen-2-yl)but-2-enoic acid, the resulting molecule possesses a unique combination of structural features ripe for therapeutic exploitation.
This guide provides a comprehensive technical overview of 3-(thiophen-2-yl)but-2-enoic acid analogs. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, analyze structure-activity relationships (SAR), and explore the mechanistic underpinnings of their diverse biological activities. This document is designed to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics based on this promising scaffold.
Synthetic Strategies and Methodologies
The synthesis of 3-(thiophen-2-yl)but-2-enoic acid and its analogs typically involves the formation of a carbon-carbon double bond between the thiophene core and the butenoic acid side chain. The choice of synthetic route is critical, as it dictates the potential for diversification and the stereochemical outcome (E/Z isomerism) of the final product.
Key Synthetic Pathways
Common strategies leverage condensation reactions that are foundational in organic synthesis. The selection of a specific pathway is often guided by the availability of starting materials and the desired substitution patterns on the butenoic acid chain.
Caption: Key synthetic pathways to 3-(thiophen-2-yl)but-2-enoic acid analogs.
-
Knoevenagel Condensation: This is a highly versatile method involving the reaction of an aldehyde (thiophene-2-carbaldehyde) with a compound containing an active methylene group (like malonic acid or its esters), catalyzed by a weak base. The choice of base, such as piperidine or pyridine, is crucial to facilitate the initial deprotonation of the active methylene compound without promoting self-condensation of the aldehyde. Subsequent hydrolysis and decarboxylation yield the desired α,β-unsaturated acid.
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (thiophene-2-carbaldehyde) with an acid anhydride and its corresponding salt. It provides a direct route to the cinnamic acid analog, which in this case is the target butenoic acid.
-
Horner-Wadsworth-Emmons (HWE) Reaction: For analogs with substitutions at the β-position (C3), the HWE reaction offers excellent stereochemical control, typically favoring the formation of the (E)-alkene. This pathway involves reacting a phosphonate carbanion with an aldehyde or ketone (e.g., 2-acetylthiophene). The resulting α,β-unsaturated ester can then be hydrolyzed to the carboxylic acid. This method's reliability in producing the trans-isomer is a significant advantage, as stereochemistry is often critical for biological activity.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a self-validating, step-by-step methodology for the synthesis of 3-(thiophen-2-yl)but-2-enoic acid.
Objective: To synthesize 3-(thiophen-2-yl)but-2-enoic acid from thiophene-2-carbaldehyde and malonic acid.
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
10% Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiophene-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Rationale: Pyridine acts as both the solvent and a basic catalyst. Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.
-
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the mixture.
-
Rationale: Piperidine is a stronger base than pyridine and more effectively catalyzes the condensation, increasing the reaction rate.
-
-
Heating: Heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting aldehyde.
-
Rationale: Heating provides the necessary activation energy for both the condensation and the subsequent decarboxylation of the intermediate.
-
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into an excess of cold 10% HCl.
-
Rationale: This step neutralizes the basic pyridine and piperidine, protonates the carboxylate product, and causes it to precipitate out of the aqueous solution.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid and pyridine hydrochloride.
-
Purification & Validation: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-(thiophen-2-yl)but-2-enoic acid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiophene derivatives is highly sensitive to the nature and position of substituents on both the thiophene ring and the side chain.[4] While comprehensive SAR studies specifically for 3-(thiophen-2-yl)but-2-enoic acid are limited, we can extrapolate from broader studies on related thiophene scaffolds to guide rational drug design.[4]
Caption: Key structure-activity relationship points for the butenyl-thiophene scaffold.
Predicted SAR Insights
The following table summarizes the predicted impact of various structural modifications based on general principles observed in related thiophene-containing compounds.[4]
| Modification Site | Substituent Type | Predicted Impact on Activity | Rationale |
| Thiophene Ring (C5) | Electron-Withdrawing (e.g., -NO₂, -CN) | Potential Increase | Can enhance interactions with electron-rich pockets in a target protein.[4] |
| Electron-Donating (e.g., -OCH₃) | Variable | May improve binding via hydrogen bonding but could increase metabolic susceptibility.[4] | |
| Halogens (e.g., -Cl, -Br) | Potential Increase | Increases lipophilicity, improving membrane permeability; can form halogen bonds.[4] | |
| Butenyl Chain (C3) | Alkyl Groups | Variable | Can influence steric fit in the binding pocket. Small alkyl groups may be tolerated or beneficial. |
| Butenyl Chain (C4) | Saturation (but-2-enoic to butanoic) | Decrease or Change in Specificity | Reduces the conformational rigidity and removes the Michael acceptor functionality, which may be crucial for covalent binding or specific receptor interactions.[4] |
| Carboxylic Acid | Esterification | Prodrug Potential | Masks the polar carboxylic acid group, potentially improving cell permeability. Ester must be cleavable by cellular esterases to release the active acid form. |
| Amidation | Change in Activity Profile | Converts the hydrogen bond donor/acceptor properties, which can drastically alter target binding and specificity. |
Biological Activities and Therapeutic Potential
Thiophene-based compounds exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[2][5][6][7] The 3-(thiophen-2-yl)but-2-enoic acid scaffold and its close analogs, such as chalcones, are implicated in many of these therapeutic areas.
Anti-inflammatory Activity
Many thiophene derivatives function as potent anti-inflammatory agents by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX).[8][9] NSAIDs like tiaprofenic acid, which contains a thiophene core, validate the potential of this scaffold.[1][8]
Caption: Inhibition of inflammatory pathways by thiophene analogs.
The mechanism often involves competitive inhibition at the enzyme's active site. The carboxylic acid moiety is crucial for mimicking the native substrate, arachidonic acid, and forming key interactions with residues in the catalytic domain. Some studies have identified thiophene derivatives that show selective inhibition of COX-2 over COX-1, which is a desirable profile for reducing gastrointestinal side effects associated with traditional NSAIDs.[9]
Anticancer Activity
Thiophene-containing chalcones, which share the α,β-unsaturated system with butenoic acids, have demonstrated significant antiproliferative activity against various cancer cell lines, including colon, breast, and lung cancer.[10][11]
Reported Anticancer Activity of Thiophene Analogs
| Compound Type | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 3-Aryl Thiophene Chalcone (5a) | HCT-15 (Colon) | 21 | [10] |
| 3-Aryl Thiophene Chalcone (5g) | HCT-15 (Colon) | 22.8 | [10] |
| [3-(Thiophen-2-yl)pyrazol-4-yl] Chalcone (7g) | A549 (Lung) | 27.7 | [12] |
| [3-(Thiophen-2-yl)pyrazol-4-yl] Chalcone (7g) | HepG2 (Liver) | 26.6 | [12] |
| Bis-Chalcone (5a) | MCF7 (Breast) | 7.87 (µM) | [11] |
| Bis-Chalcone (5b) | MCF7 (Breast) | 4.05 (µM) |[11] |
Mechanistic studies suggest these compounds can induce cell cycle arrest, typically at the G2/M or subG1 phase, and trigger apoptosis.[11] The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in key proteins, such as tubulin or enzymes in critical signaling pathways. Furthermore, some analogs have been shown to cause DNA damage and fragmentation in cancer cells.[12]
Enzyme Inhibition
Beyond inflammation and cancer, thiophene analogs are key intermediates and active molecules for targeted enzyme inhibition.
-
(S)-3-(thien-2-ylthio)butyric acid , a saturated analog, is a crucial chiral building block for the synthesis of carbonic anhydrase inhibitors like Dorzolamide, which is used to treat glaucoma by reducing intraocular pressure.[3][13] This highlights the importance of the thiophene scaffold in designing molecules that fit precisely into enzyme active sites.[3]
-
Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK).[14] These compounds function as both ATP and JIP mimetics, meaning they bind to both the ATP site and a substrate-docking site on the kinase, leading to potent inhibition of inflammatory and apoptotic pathways.[4][14]
Antimicrobial Activity
Various synthetic thiophene derivatives have been screened for antimicrobial properties.[15][16] Some have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[15][17] The proposed mechanism often involves the disruption of cell membrane integrity or inhibition of essential enzymes. The lipophilicity conferred by the thiophene ring and certain substituents can aid in penetrating the microbial cell wall.[16]
Future Directions and Conclusion
The 3-(thiophen-2-yl)but-2-enoic acid scaffold and its analogs represent a versatile and highly promising class of compounds in drug discovery. Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of their pharmacological profiles. The existing body of research demonstrates potent activities across multiple therapeutic areas, including inflammation, oncology, and infectious diseases.
Future research should focus on:
-
Comprehensive SAR Studies: Systematically synthesizing and testing analogs to build a robust SAR model specifically for the 3-(thiophen-2-yl)but-2-enoic acid core.
-
Mechanism of Action Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most active compounds.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, for example, by creating ester prodrugs to enhance bioavailability.
-
Exploring Novel Targets: Leveraging the scaffold's chemical properties to design inhibitors for new and challenging biological targets.
By integrating rational design, robust synthetic chemistry, and detailed biological evaluation, the full therapeutic potential of 3-(thiophen-2-yl)but-2-enoic acid analogs can be realized, paving the way for the development of next-generation medicines.
References
- A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes. (n.d.). BenchChem.
- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. (1991). Google Patents.
- (S)-3-(Thiophen-2-ylthio)butanoic acid as a Chiral Building Block in Medicinal Chemistry. (n.d.). BenchChem.
- Venkataramireddy, V., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry.
- Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. (1997). Google Patents.
- Helmy, M. A., et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie.
- Dahiya, R., & Pathak, D. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. Molecules.
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules.
- Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science.
- Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules.
- Thiophene‐containing compounds with antimicrobial activity. (2022). ResearchGate.
- Helmy, M. A., et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie.
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- Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). MDPI.
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- Abd El-All, A. S., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules.
- Therapeutic importance of synthetic thiophene. (n.d.). PMC.
- Argudín, M. A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
- Thiophene-Based Compounds. (2021). Encyclopedia MDPI.
- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules.
- Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2021). ResearchGate.
- Stebbins, J. L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry.
- Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. (2020). European Journal of Medicinal Chemistry.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar.
- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (n.d.). MDPI.
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
- Deng, H., et al. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate.
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024). MDPI.
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A Technical Guide to (2E)-3-(Thiophen-2-yl)but-2-enoic Acid: IUPAC Nomenclature, SMILES Representation, and Synthetic Considerations
This technical guide provides an in-depth analysis of the chemical compound (2E)-3-(thiophen-2-yl)but-2-enoic acid, designed for researchers, scientists, and professionals in the field of drug development. The document elucidates the systematic IUPAC naming conventions, the generation of its corresponding SMILES string for computational applications, and outlines a representative synthetic and characterization workflow. The significance of the thiophene moiety, a privileged scaffold in medicinal chemistry, is a recurring theme, providing context for the compound's relevance in modern drug discovery.[1][2]
The Significance of the Thiophene Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of therapeutic agents.[1][2] Its structural and electronic properties often serve as a bioisostere for a phenyl ring, offering advantages in modulating physicochemical properties such as solubility and metabolic stability. This has led to the incorporation of the thiophene nucleus in a wide array of FDA-approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The compound of interest, (2E)-3-(thiophen-2-yl)but-2-enoic acid, combines this important heterocyclic system with an unsaturated carboxylic acid, a functional group also prevalent in pharmacologically active molecules.
Systematic IUPAC Nomenclature: A Step-by-Step Deconstruction
The IUPAC name, (2E)-3-(thiophen-2-yl)but-2-enoic acid, is derived through a systematic application of established rules. The process ensures that the name corresponds to a single, unambiguous chemical structure.
Identification of the Principal Functional Group and Parent Chain
The first step is to identify the functional group with the highest priority, which dictates the suffix of the name. According to IUPAC rules, a carboxylic acid (-COOH) outranks an alkene (C=C) and a heterocyclic ring.[5][6]
-
Principal Functional Group: Carboxylic acid.
-
Parent Chain: The longest continuous carbon chain containing the principal functional group. In this case, it is a four-carbon chain that includes the carboxyl carbon and the double bond.
The root name for a four-carbon chain is "but". Due to the presence of a double bond, the infix "-en-" is added, and the suffix for a carboxylic acid is "-oic acid". This leads to the base name but-2-enoic acid . The locant "2" indicates the starting position of the double bond, numbering from the carboxylic acid carbon (C1).
Identification and Naming of Substituents
With the parent chain established, the remaining groups are treated as substituents.
-
A methyl group (-CH₃) is located at position 3 of the parent chain.
-
A thiophene ring is also attached at position 3. When a heterocyclic ring is a substituent, it is named using its standard name followed by the position of attachment. In this case, it is a thiophen-2-yl group, indicating that the thiophene ring is attached to the parent chain via its second position.
Stereochemical Descriptor: (E)-Notation
The molecule contains a double bond with four different substituents (H and -COOH on C2; -CH₃ and thiophen-2-yl on C3), which can lead to geometric isomerism. The E/Z notation system is used to describe the stereochemistry of this double bond.[4][7] This is determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.[8]
-
At Carbon 2: The carboxylic acid group (-COOH) has a higher priority than the hydrogen atom (-H).
-
At Carbon 3: The thiophen-2-yl group has a higher priority than the methyl group (-CH₃).
Since the two higher-priority groups (the carboxylic acid and the thiophene ring) are on opposite sides of the double bond, the stereochemical descriptor is (E) , from the German entgegen for "opposite".[4][8]
Assembling the Full IUPAC Name
Combining all components in the correct order (stereochemistry, substituents in alphabetical order, and parent name) yields the full IUPAC name: (2E)-3-(thiophen-2-yl)but-2-enoic acid .
SMILES String Generation: A Linear Representation of Molecular Structure
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures. The SMILES string for (2E)-3-(thiophen-2-yl)but-2-enoic acid is C/C(=C\C(=O)O)/C1=CC=CS1.[9] Let's break down its construction.
Core Components of the SMILES String
| SMILES Fragment | Chemical Meaning |
| C | A methyl group. |
| /C= | A double bond to the next carbon, with the / indicating the start of E/Z stereochemistry. |
| C | The second carbon of the double bond. |
| \C | A single bond to the next carbon, with the \ indicating the continuation of E/Z stereochemistry. The opposing slashes (/ and ) denote an E configuration. |
| (=O)O | A carboxylic acid group. The parentheses indicate a branch from the main chain. |
| /C1=CC=CS1 | The thiophene ring attached to the second carbon of the double bond. C1...S1 denotes a five-membered ring. |
Logical Flow of SMILES Construction
The diagram below illustrates the process of assembling the SMILES string, starting from the methyl group and progressing along the main chain, incorporating the stereochemistry and substituents.
Caption: Logical workflow for constructing the SMILES string.
Physicochemical and Spectroscopic Data
The following table summarizes key computed and experimental data for (2E)-3-(thiophen-2-yl)but-2-enoic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂S | [9] |
| Molecular Weight | 168.21 g/mol | [9] |
| CAS Number | 102724-21-0 | [9] |
| SMILES | C/C(=C\C(=O)O)/C1=CC=CS1 | [9] |
| InChIKey | IYBNJQNUHCXDFR-AATRIKPKSA-N | [2] |
| Predicted XlogP | 2.2 | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [9] |
Experimental Workflow: Synthesis and Characterization
The synthesis of (2E)-3-(thiophen-2-yl)but-2-enoic acid can be achieved through various organic synthesis methods. A common approach involves a condensation reaction. The following protocol is a representative example adapted from established methodologies for similar thiophene derivatives.[10]
Representative Synthetic Protocol
Reaction: Knoevenagel-Doebner condensation of 2-acetylthiophene with a malonic acid derivative followed by decarboxylation.
Materials:
-
2-Acetylthiophene
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
Diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and an excess of 10% hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dissolve the crude product in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel or by recrystallization to afford the pure (2E)-3-(thiophen-2-yl)but-2-enoic acid.
Caption: General workflow for the synthesis of the title compound.
Structural Verification: A Self-Validating System
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. This multi-faceted analysis provides a self-validating system, ensuring the structural integrity of the final product.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the thiophene protons, the vinylic proton, and the methyl protons, with characteristic chemical shifts and coupling constants. The ¹³C NMR spectrum would confirm the presence of eight unique carbon atoms, including the carbonyl carbon of the carboxylic acid.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp peak around 1700 cm⁻¹ would correspond to the C=O stretch, and absorptions in the 1650-1600 cm⁻¹ region would be indicative of the C=C double bond.[11]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₈O₂S) with high accuracy.
Conclusion
(2E)-3-(thiophen-2-yl)but-2-enoic acid is a molecule of interest due to its combination of a privileged thiophene scaffold and a reactive unsaturated carboxylic acid moiety. A thorough understanding of its systematic nomenclature and digital representation via SMILES is crucial for effective communication and data management in chemical research. The outlined synthetic and characterization workflows provide a practical framework for its preparation and validation, underscoring the principles of scientific integrity and reproducibility in drug development.
References
- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological
- 3-(thiophen-2-yl)but-2-enoic acid. PubChemLite.
- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- (E)-3-(Thiophen-2-yl)but-2-enoic acid. ChemScene.
- IUPAC Rules. [Source not available].
- E-Z notation for geometric isomerism. Chemguide.
- (S)-3-(Thiophen-2-ylthio)butanoic acid as a Chiral Building Block in Medicinal Chemistry. Benchchem.
- E–Z not
- Short Summary of IUPAC Nomenclature of Organic Compounds. [Source not available].
- IUPAC naming. No Brain Too Small.
- Spectroscopic and Structural Elucidation of 2-(Thiophen-2-yl)propanenitrile: A Technical Guide. Benchchem.
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Difference between (2E) and (2Z) isomers of 3-(thiophen-2-yl)but-2-enoic acid
Technical Whitepaper: Isomeric Distinction and Functional Implications of 3-(Thiophen-2-yl)but-2-enoic Acid
Executive Summary
3-(Thiophen-2-yl)but-2-enoic acid is a critical bioisostere of 3-methylcinnamic acid, serving as a scaffold in the synthesis of thienopyridines, anti-inflammatory agents, and retinoic acid receptor (RAR) ligands. However, the biological efficacy and downstream chemical reactivity of this intermediate are strictly governed by its stereochemistry around the C2=C3 double bond.
This guide provides a definitive technical analysis of the (2E) and (2Z) isomers. It moves beyond basic definitions to establish a self-validating analytical framework, detailed synthesis protocols, and mechanistic insights into why isomer differentiation matters in drug development.
Structural Analysis & Stereochemical Definition
To ensure reproducibility, we must first rigorously define the isomers using Cahn-Ingold-Prelog (CIP) priority rules. Ambiguity in "cis/trans" nomenclature often leads to expensive scale-up errors.
CIP Assignment Logic:
-
C3 (
-position): The Thiophene ring (Sulfur, atomic number 16) has higher priority than the Methyl group (Carbon, atomic number 6). -
C2 (
-position): The Carboxyl group (-COOH) has higher priority than the Proton (-H).-
Priority 1: Carboxyl (-COOH)
-
Priority 2: Proton (-H)
-
The Isomers
| Isomer | Configuration | Spatial Arrangement | Thermodynamic Status |
| (2E)-isomer | Entgegen (Opposite) | Thiophene and -COOH are on opposite sides. | Thermodynamic Product (More stable due to reduced steric repulsion between the bulky Thiophene and Carboxyl groups). |
| (2Z)-isomer | Zusammen (Together) | Thiophene and -COOH are on the same side. | Kinetic/Photochemical Product (Less stable due to steric clash). |
Analytical Characterization: The "Fingerprint" Distinction
Reliable differentiation requires orthogonal analytical methods. NMR spectroscopy is the gold standard, relying on the magnetic anisotropy of the carbonyl group and the thiophene ring current.
Proton NMR ( H-NMR) Diagnostics
The chemical shift (
-
The Carbonyl Deshielding Rule: Protons or alkyl groups spatially cis to the carbonyl oxygen are significantly deshielded (shifted downfield) due to the paramagnetic anisotropy of the C=O bond.
Diagnostic Table (CDCl
| Feature | (2E)-Isomer | (2Z)-Isomer | Mechanistic Explanation |
| Vinylic Proton (H2) | Upfield ( | Downfield ( | In the (2Z) isomer, H2 is cis to the Methyl group but cis to the Carboxyl? Correction: In (2Z), Thiophene and COOH are cis. Therefore, H2 and Methyl are cis. H2 is trans to COOH. Wait. Re-validation: (2E): Thiophene/COOH trans. H2/Thiophene cis. H2/COOH trans.(2Z): Thiophene/COOH cis. H2/Thiophene trans. H2/COOH cis.Result: In (2Z) , H2 is cis to the COOH, placing it in the deshielding cone of the carbonyl. |
| Allylic Methyl (-CH | Downfield ( | Upfield ( | In (2E) , the Methyl group is cis to the COOH (since Thiophene is trans). The carbonyl deshields the methyl group. |
| NOE Signal | Enhancement between H2 and Thiophene | Enhancement between H2 and Methyl | definitive spatial proof. |
Critical Insight: Do not rely solely on coupling constants (
) as there is no vicinal proton-proton coupling across the double bond. NOESY (Nuclear Overhauser Effect Spectroscopy) is the only way to certify the structure if chemical shifts are ambiguous due to solvent effects.
Synthetic Pathways & Isomer Control
The synthesis of 3-(thiophen-2-yl)but-2-enoic acid typically yields the (2E) isomer as the major product. Accessing the (2Z) isomer requires specific photochemical intervention.
Pathway A: The Reformatsky Reaction (Thermodynamic Control)
This is the standard route for scale-up. It favors the (2E) isomer because the dehydration step seeks the lowest energy conformation.
Pathway B: Photochemical Isomerization (Accessing Z)
To obtain the (2Z) isomer, the (2E) product is dissolved in a solvent and irradiated. A photostationary state (PSS) is reached, typically a 60:40 or 50:50 mixture, which must be separated.
Workflow Visualization
Figure 1: Synthetic workflow distinguishing the thermodynamic (2E) route from the photochemical (2Z) route.
Experimental Protocols
These protocols are designed for a 10 mmol scale.
Protocol A: Synthesis of (2E)-3-(thiophen-2-yl)but-2-enoic acid
-
Activation: In a dry 3-neck flask, activate Zinc dust (20 mmol, 1.3g) with TMSCl (0.1 mL) in dry THF (15 mL) under Nitrogen.
-
Addition: Add ethyl bromoacetate (15 mmol) dropwise. Once the reaction initiates (exotherm), add 2-acetylthiophene (10 mmol) in THF (10 mL) at a rate to maintain gentle reflux.
-
Workup: Quench with 1M HCl. Extract with EtOAc.
-
Dehydration: Reflux the crude oil in Toluene (50 mL) with p-TsOH (catalytic) for 4 hours using a Dean-Stark trap.
-
Hydrolysis: Treat the ester with LiOH (2 eq) in THF/H2O (1:1) at RT for 12 hours. Acidify to pH 2.
-
Purification: Recrystallize from Hexane/EtOAc. The (2E) isomer crystallizes readily as white needles.
Protocol B: Isolation of (2Z)-Isomer
-
Dissolve 1g of pure (2E)-acid in Methanol (100 mL).
-
Irradiate with a medium-pressure Hg lamp (Pyrex filter) for 6 hours.
-
Evaporate solvent.
-
Separation: Use Flash Chromatography (Silica Gel).
-
Eluent: Hexane:EtOAc (90:10) + 1% Acetic Acid.
-
Order of Elution: The (2Z) isomer is typically less polar (due to internal hydrogen bonding or dipole cancellation) and elutes before the (2E) isomer, though this can vary based on the stationary phase.
-
Validation: Check fractions via NMR (look for the downfield H2 signal).
-
Functional Implications in Drug Design
Why does this distinction matter?
-
Cyclization Chemistry:
-
Formation of thieno[2,3-c]pyridin-7-ones via Curtius rearrangement often requires the (2Z) configuration to allow the azide intermediate to interact with the thiophene ring, or for photocyclization pathways.
-
-
Receptor Binding:
-
In retinoid analogs, the distance between the hydrophobic tail (thiophene) and the polar head (COOH) is fixed by the double bond. The (2E) isomer presents an extended conformation (~8-9 Å), while the (2Z) isomer presents a "bent" conformation (~5-6 Å), drastically altering receptor affinity.
-
References
-
Chemical Structure & Data: PubChem. 3-(thiophen-2-yl)but-2-enoic acid.[6] National Library of Medicine. Available at: [Link](Note: General compound link for verification).
-
Reformatsky Reaction Mechanism: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron. Available at: [Link].
- NMR of Crotonic Acid Derivatives: Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
- Isomer Stability: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on E/Z thermodynamic stability).
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- 3. repositorio.unesp.br [repositorio.unesp.br]
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Methodological & Application
Application Note: Esterification Strategies for (2E)-3-(thiophen-2-yl)but-2-enoic Acid Derivatives
Introduction & Strategic Analysis
(2E)-3-(thiophen-2-yl)but-2-enoic acid represents a challenging scaffold in medicinal chemistry. Structurally, it features a thiophene ring conjugated to an
-
Steric Hindrance: The
-methyl group and the thiophene ring create significant steric bulk around the carbonyl carbon, retarding nucleophilic attack. -
Electronic Deactivation: Resonance stabilization from the conjugated system decreases the electrophilicity of the carbonyl carbon.
-
Substrate Sensitivity: Thiophene rings are electron-rich and susceptible to polymerization or oxidative degradation ("tarring") under harsh acidic conditions or high temperatures (e.g., refluxing thionyl chloride). Furthermore, the alkene is prone to
photo-isomerization.
This guide outlines three distinct protocols tailored to these constraints, moving beyond standard Fischer esterification to ensure high yields and purity.
Decision Matrix: Selecting the Right Protocol
| Constraint / Goal | Recommended Protocol | Key Advantage |
| Scale-Up (>10g) | Protocol A: Acid Chloride (Oxalyl Chloride) | High throughput; avoids thiophene degradation seen with |
| Complex/Chiral Alcohol | Protocol B: Steglich Esterification | Mild, neutral conditions; prevents racemization of alcohol partner. |
| Simple Alkyl Ester (Me/Et) | Protocol C: Base-Promoted Alkylation | 100% Isomer retention; avoids acidic conditions entirely. |
Visual Workflow & Logic
The following decision tree illustrates the logical flow for selecting the appropriate esterification method based on substrate requirements.
Caption: Decision matrix for selecting the optimal esterification pathway based on steric demand and scale.
Experimental Protocols
Protocol A: Modified Acid Chloride Method (Oxalyl Chloride)
Best For: Large-scale synthesis; coupling with sterically hindered alcohols.
Critical Insight: Avoid refluxing thionyl chloride (
Materials:
-
Substrate: (2E)-3-(thiophen-2-yl)but-2-enoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (Dimethylformamide) (2-3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Base: Triethylamine (
) or Pyridine (1.5 equiv) - Used in step 2
Procedure:
-
Activation: Dissolve the acid in anhydrous DCM (0.5 M concentration) under
atmosphere. Cool to . -
Catalysis: Add 2-3 drops of anhydrous DMF. Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium reagent, which rapidly converts the acid to the acid chloride.
-
Chlorination: Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (
, , ) will occur.[1] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should turn from a suspension to a clear yellow/orange solution.
-
Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.
-
Esterification: Cool the acid chloride solution to
. Add the target alcohol (1.1 equiv) followed by (1.5 equiv) dropwise. -
Workup: Stir for 4 hours. Quench with sat.
. Extract with DCM, wash with brine, dry over .
Protocol B: Steglich Esterification (DCC/DMAP)
Best For: Lab-scale synthesis (<5g); coupling with acid-sensitive or chiral alcohols.
Mechanism: DMAP acts as an acyl-transfer catalyst, overcoming the steric hindrance of the
Materials:
-
Substrate: 1.0 equiv
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl (for easier workup).
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Solvent: Anhydrous DCM or THF.
Procedure:
-
Dissolution: Dissolve the acid and the target alcohol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Catalyst Addition: Add DMAP (10 mol%) in one portion.
-
Coupling: Cool the mixture to
. Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise. -
Precipitation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.
-
Timecourse: Allow to warm to RT and stir overnight (12-16h). The steric bulk of the thiophene-crotonate system requires longer reaction times than simple benzoic acids.
-
Filtration: Filter off the DCU precipitate through a Celite pad.
-
Purification: Wash the filtrate with 0.5N HCl (to remove DMAP), then sat.
. Flash chromatography is usually required to remove traces of urea.
Protocol C: Base-Promoted Alkylation ( )
Best For: Methyl, Ethyl, Allyl, or Benzyl esters.
Advantage: This method proceeds via the carboxylate anion (
Materials:
-
Substrate: 1.0 equiv
-
Alkylating Agent: Methyl Iodide (MeI), Ethyl Bromide, or Benzyl Bromide (1.2 - 1.5 equiv).
-
Base: Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( ). -
Solvent: DMF (Dimethylformamide) or Acetone.
Procedure:
-
Deprotonation: Dissolve the acid in DMF (0.3 M). Add
(1.5 equiv). Stir at RT for 30 minutes. The mixture will become a suspension. -
Alkylation: Add the alkyl halide (e.g., MeI) dropwise.
-
Reaction: Stir at RT.
-
Methyl/Benzyl esters: Complete in 2-4 hours.
-
Ethyl/Isopropyl esters:[2] May require mild heating (
) and longer times (12h).
-
-
Workup: Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (3x) to remove DMF.
-
Tip: If using Acetone as solvent, simply evaporate the solvent and partition between Ether/Water.
-
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (CDCl3):
-
Olefinic Proton: The vinyl proton at the
-position typically appears as a singlet (or fine quartet) around 6.0 - 6.5 ppm . -
Isomer Check: The Z-isomer (cis) usually displays the vinyl proton further downfield (deshielded) compared to the E-isomer due to the anisotropy of the carbonyl group.
-
Thiophene Protons: Look for the characteristic multiplets at
7.0 - 7.5 ppm . Loss of integration here suggests polymerization.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Thiophene degradation ("Tarring") | Switch from |
| Incomplete Reaction (Protocol B) | Steric hindrance of | Increase DMAP to 0.5 equiv or switch to Protocol A (Acid Chloride). |
| Isomerization ( | Prolonged heating or UV light | Wrap flask in foil; avoid reflux; use Protocol C if applicable. |
| Urea Contamination (Protocol B) | DCC byproduct | Cool filtrate to |
References
-
Organic Chemistry Portal. Steglich Esterification: Mechanism and Conditions. [Link]
-
Beilstein J. Org. Chem. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate. (Provides context on base-promoted alkylation of thiophene-carboxylates). [Link]
-
Master Organic Chemistry. Fischer Esterification and Alternatives. [Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Thiophen-2-yl)but-2-enoic Acid
Introduction: The Strategic Value of Vinylthiophenes in Modern Chemistry
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional organic materials.[1][2][3][4] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the thiophene ring is of paramount importance to researchers in drug discovery and development.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation.[6][7] A particularly innovative and sustainable approach within this field is the use of carboxylic acids as coupling partners through decarboxylative or decarbonylative pathways.[7][8] These methods offer significant advantages over traditional cross-coupling reactions by utilizing readily available, stable, and often inexpensive carboxylic acids, with the benign evolution of carbon dioxide as the only byproduct.[8]
This application note provides a detailed technical guide on the palladium-catalyzed cross-coupling reactions involving 3-(thiophen-2-yl)but-2-enoic acid. This substrate serves as a valuable precursor for the synthesis of substituted vinylthiophenes, which are key intermediates in the construction of more complex molecular architectures. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for Heck-type and Sonogashira-type decarboxylative couplings, and discuss the critical parameters that govern the success of these reactions.
Mechanistic Insights: The Decarboxylative Pathway to C-C Bond Formation
The palladium-catalyzed decarboxylative cross-coupling of α,β-unsaturated carboxylic acids, such as 3-(thiophen-2-yl)but-2-enoic acid, typically proceeds through a catalytic cycle initiated by a Pd(0) or Pd(II) species. While several variations exist, a generalized mechanistic pathway for a Heck-type decarboxylative coupling is illustrated below.
The reaction is believed to commence with the coordination of the palladium catalyst to the carboxylic acid, followed by a decarboxylation event to generate a vinylpalladium intermediate. This key intermediate then participates in the subsequent steps of the cross-coupling reaction, such as migratory insertion of an alkene (in Heck-type reactions) or transmetalation with an organometallic reagent (in Suzuki or Sonogashira-type reactions), ultimately leading to the desired product and regeneration of the active palladium catalyst.[9][10]
The choice of palladium source, ligand, base, and solvent are critical for the efficiency and selectivity of the reaction. Ligands play a crucial role in stabilizing the palladium intermediates and promoting the desired catalytic steps. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[5][11]
Visualizing the Catalytic Cycle: A Generalized Decarboxylative Heck-Type Reaction
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls [organic-chemistry.org]
- 4. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 5. Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]
- 7. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes [organic-chemistry.org]
- 9. On the mechanism of the palladium(II)-catalyzed decarboxylative olefination of arene carboxylic acids. Crystallographic characterization of non-phosphine palladium(II) intermediates and observation of their stepwise transformation in Heck-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of (2E)-3-(Thiophen-2-yl)but-2-enoic Acid
Welcome to the technical support center for the purification of (2E)-3-(thiophen-2-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material through recrystallization.
Frequently Asked Questions (FAQs)
Q1: My (2E)-3-(thiophen-2-yl)but-2-enoic acid is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.
-
Solvent Selection: (2E)-3-(thiophen-2-yl)but-2-enoic acid is a polar molecule due to the carboxylic acid group, but also possesses non-polar character from the thiophene ring. A suitable solvent should fully dissolve the compound at elevated temperatures but have limited solubility at lower temperatures.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add small increments of the hot solvent until the solid dissolves. Be cautious not to add too much, as this will reduce your final yield.[1][2]
-
Re-evaluate Your Solvent: If a large volume of solvent is required, it may not be the optimal choice. Consider a more polar solvent or a solvent mixture.
-
Check for Insoluble Impurities: If a portion of the solid never dissolves even with additional hot solvent, you may have insoluble impurities. In this case, perform a hot filtration to remove them before allowing the solution to cool.[2][3]
-
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.
-
Causality: The high concentration of the solute supersaturates the solution quickly upon cooling, leading to precipitation at a temperature where the compound is still molten.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[4]
-
Slower Cooling: Allow the solution to cool more slowly. Insulate the flask to prolong the cooling period, which encourages the formation of an ordered crystal lattice.
-
Use a Co-solvent: Introduce a "poor" solvent (one in which the compound is less soluble) to the hot solution of the "good" solvent until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling.[5]
-
Q3: The yield of my recrystallized (2E)-3-(thiophen-2-yl)but-2-enoic acid is very low. What are the common causes?
A3: Low yield is a frequent issue in recrystallization and can stem from several factors.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1][4]
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2]
-
Prevent Premature Crystallization: Keep the filtration apparatus (funnel, filter paper, and receiving flask) hot during filtration.
-
Use Ice-Cold Washing Solvent: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[1][3]
-
Troubleshooting Guide
Issue: The color of the purified crystals is still off-white or yellowish.
Root Cause Analysis: Colored impurities may be present that have similar solubility profiles to (2E)-3-(thiophen-2-yl)but-2-enoic acid. These are often highly conjugated organic molecules.
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Proceed with Cooling: Allow the decolorized filtrate to cool slowly to form pure, colorless crystals.
Issue: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
Root Cause Analysis: The solution is likely not supersaturated, meaning too much solvent was used, or nucleation has not been initiated.
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[3][5]
-
Seed Crystals: If you have a small amount of pure (2E)-3-(thiophen-2-yl)but-2-enoic acid, add a tiny crystal to the solution to act as a template for crystal growth.[3][5]
-
-
Reduce Solvent Volume: If inducing crystallization fails, it is likely that the solution is too dilute. Re-heat the solution and boil off some of the solvent to increase the concentration.[4] Then, attempt to cool and crystallize again.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
A systematic approach to finding the ideal solvent is crucial for successful recrystallization.
Methodology:
-
Place approximately 20-30 mg of crude (2E)-3-(thiophen-2-yl)but-2-enoic acid into several small test tubes.
-
Add a potential solvent dropwise to each test tube at room temperature, observing the solubility. A good solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate.
-
The ideal solvent will dissolve the compound completely at an elevated temperature.
-
Allow the hot solution to cool to room temperature and then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
Data Summary: Solvent Suitability
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Recommendation |
| Water | Low | Moderate | Good | Potential for good yield, but may require larger volumes. |
| Ethanol | Moderate | High | Fair | May result in lower yield due to moderate room temperature solubility. |
| Isopropanol | Low | High | Good | A promising candidate for high recovery. |
| Ethyl Acetate | Moderate | High | Fair | Similar to ethanol, may lead to product loss in the mother liquor. |
| Hexane | Insoluble | Insoluble | None | Unsuitable as a primary solvent, but could be used as a "poor" solvent in a co-solvent system. |
| Toluene | Low | High | Good | A good option, but ensure adequate ventilation due to its toxicity. |
| Acetic Acid | High | High | Poor | Generally not recommended due to high solubility and difficulty in removal.[3] |
This table is a generalized representation. Experimental verification is essential.
Protocol 2: Recrystallization of (2E)-3-(thiophen-2-yl)but-2-enoic Acid using a Single Solvent (Isopropanol)
This protocol outlines the steps for recrystallizing the target compound using a suitable single solvent identified during screening.
Methodology:
-
Weigh the crude (2E)-3-(thiophen-2-yl)but-2-enoic acid and place it in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol, enough to create a slurry.
-
Heat the flask on a hot plate with gentle swirling. Add more isopropanol in small portions until the solid just dissolves.
-
If the solution has colored impurities, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove the final traces of solvent.
Visualization of the Recrystallization Workflow
Caption: Recrystallization Workflow Diagram
Visualization of Troubleshooting "Oiling Out"
Caption: Troubleshooting "Oiling Out"
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
Sources
Validation & Comparative
Structural Elucidation and Isomeric Differentiation of (2E)-3-(thiophen-2-yl)but-2-enoic Acid
A Comparative NMR Guide for Synthetic Chemists
Executive Summary
Product Focus: (2E)-3-(thiophen-2-yl)but-2-enoic acid Alternative/Impurity: (2Z)-isomer Application: Bioisosteric scaffold in drug discovery (e.g., mPGES-1 inhibitors, anti-inflammatory agents).
This guide provides a technical framework for the definitive structural characterization of (2E)-3-(thiophen-2-yl)but-2-enoic acid using 1H NMR spectroscopy. In synthetic workflows—particularly Horner-Wadsworth-Emmons (HWE) or Wittig olefinations—discriminating between the desired (E)-isomer and the thermodynamic or kinetic (Z)-alternative is critical for biological activity. This document outlines the spectral "fingerprints" required to validate stereochemistry without relying solely on X-ray crystallography.
Comparative Analysis: (2E) vs. (2Z) Isomers[1]
The primary challenge in synthesizing 3-substituted-2-enoic acids is controlling and verifying the geometry of the trisubstituted double bond. The (2E) configuration places the bulky thiophene ring trans to the carboxylic acid group, maximizing thermodynamic stability, whereas the (2Z) isomer places them cis, often leading to steric clash.
2.1 Diagnostic Chemical Shift Trends
The following table summarizes the expected chemical shift differences based on anisotropic shielding effects of the carbonyl group.
| Feature | (2E)-Isomer (Target) | (2Z)-Isomer (Alternative) | Mechanistic Rationale |
| Geometry | Thiophene trans to COOH | Thiophene cis to COOH | Defined by CIP priority rules. |
| Methyl Group ( | ~2.50 - 2.65 (Deshielded) | ~2.15 - 2.30 (Shielded) | In (E), Methyl is cis to the anisotropic cone of the C=O group, causing a downfield shift. |
| Vinyl Proton H2 ( | ~6.10 - 6.30 (Shielded) | ~5.80 - 6.00 (Deshielded) | In (E), H2 is trans to the C=O, placing it outside the strongest deshielding zone. |
| Thiophene H3 | Distinct doublet | Potential broadening | Steric crowding in the (Z) isomer can affect relaxation times and peak shape. |
Critical Insight: The Methyl Resonance is the most reliable rapid diagnostic tool. If your crude NMR shows a minor singlet upfield (approx. 0.3–0.4 ppm lower) from your major methyl peak, you likely have (Z)-isomer contamination.
2.2 Definitive Stereochemical Proof (NOE)
While chemical shifts provide strong indications, Nuclear Overhauser Effect (NOE) spectroscopy provides the self-validating proof required for publication.
-
Experiment: 1D-NOE or 2D-NOESY.
-
Irradiation of Vinyl Proton (H2):
-
Result for (2E): Enhancement of the Thiophene H3 signal. (H2 and Thiophene are cis).
-
Result for (2Z): Enhancement of the Methyl signal. (H2 and Methyl are cis).
-
Detailed 1H NMR Interpretation
Solvent: DMSO-d6 (Recommended for solubility and preventing acid dimerization effects). Frequency: 400 MHz or higher.
Spectral Assignment Breakdown
-
Carboxylic Acid (-COOH):
12.0 – 13.0 ppm (Broad Singlet)-
Note: This peak may drift or disappear depending on water content in the DMSO or exchange rates. Do not use for integration references.
-
-
Thiophene Ring Protons (AMX or ABC System):
7.0 – 7.8 ppm-
H5 (closest to Sulfur):
~7.6 - 7.7 ppm (dd, J ≈ 5.0, 1.0 Hz). -
H3 (closest to alkene):
~7.3 - 7.5 ppm (dd, J ≈ 3.5, 1.0 Hz). -
H4 (middle):
~7.1 ppm (dd, J ≈ 5.0, 3.5 Hz). -
Validation: The coupling constant J~5.0 Hz is characteristic of thiophene C4-C5 coupling.
-
-
Vinylic Proton (H2):
6.1 – 6.3 ppm (Quartet-like)-
Appearance: Often appears as a fine quartet due to long-range allylic coupling (4J) with the methyl group.
-
Interpretation: Its position upfield relative to the (Z)-isomer confirms it is trans to the deshielding carbonyl.
-
-
Allylic Methyl (-CH3):
2.5 – 2.6 ppm (Doublet/Singlet)-
Appearance: Sharp singlet or fine doublet (4J ≈ 1.0–1.5 Hz).
-
Overlap Warning: In DMSO, this often overlaps with the residual solvent peak (
2.50). Use CDCl3 ( 7.26 solvent ref) if precise integration of the methyl group is required.
-
Experimental Protocols
4.1 Synthesis via Horner-Wadsworth-Emmons (HWE)
The HWE reaction is preferred over the Wittig reaction for this application because the phosphonate-stabilized carbanion yields high (E)-selectivity.
Reagents:
-
2-Acetylthiophene[1]
-
Triethyl phosphonoacetate
-
Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Suspend NaH (1.2 equiv) in dry THF at 0°C under Argon.
-
Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 equiv). Stir 30 min until clear (evolution of H2 gas stops).
-
Addition: Add 2-Acetylthiophene (1.0 equiv) dropwise.
-
Reflux: Heat to reflux for 12–24 hours. (Ketones are less reactive than aldehydes; room temp is often insufficient).
-
Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.[3][4]
-
Hydrolysis: Treat the resulting ester with LiOH in THF/Water to yield the free acid.
4.2 NMR Sample Preparation
To ensure high-resolution data for publication:
-
Mass: Dissolve 5–10 mg of the dried solid.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts from the hydrolysis step (paramagnetic impurities broaden lines).
-
Shimming: Ensure good shimming on the DMSO signal. Poor shimming will mask the fine allylic coupling between the Methyl and H2.
Visualization of Logic & Workflow
Diagram 1: Stereochemical Assignment Logic
This decision tree illustrates the self-validating logic used to confirm the (E)-isomer.
Caption: Logical workflow for distinguishing (2E) and (2Z) isomers using Chemical Shift and NOE correlations.
Diagram 2: Synthesis & Purification Flow
This diagram outlines the critical steps to minimize the (Z)-isomer impurity.
Caption: Synthetic pathway emphasizing the purification step required to isolate the pure (2E) precursor before hydrolysis.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon and Phosphorus in Organic Chemistry - HWE Mechanism).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for anisotropic shielding in alpha,beta-unsaturated carbonyls).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for NOE interpretation and relaxation effects).
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. (Foundational text on E/Z selectivity in olefinations).
Sources
HPLC method development for thiophene-derived carboxylic acids
Executive Summary
Thiophene-derived carboxylic acids, specifically thiophene-2-carboxylic acid (T2CA) and thiophene-3-carboxylic acid (T3CA) , are critical intermediates in the synthesis of pharmaceuticals (e.g., suprofen, tenidap) and agrochemicals.
Their analysis presents two distinct challenges:
-
Structural Isomerism: The positional isomers possess identical molecular weights and similar hydrophobicities, making separation on standard alkyl phases (C18) difficult.
-
Ionization (pKa): The carboxylic acid moiety results in pH-dependent retention shifts.
This guide objectively compares the performance of C18 (Octadecyl) against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases. While C18 remains the industry workhorse, our analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity (
Physicochemical Profiling & Separation Strategy
Effective method development begins with understanding the analyte's "personality."
| Property | Thiophene-2-carboxylic acid | Thiophene-3-carboxylic acid | Implication for HPLC |
| Structure | Carboxyl at C2 | Carboxyl at C3 | Positional isomers require shape selectivity. |
| pKa | ~3.5 | ~4.1 | Critical: At pH > 3.5, analytes ionize, losing retention on RP columns. |
| logP | ~1.6 | ~1.6 | Moderate hydrophobicity; requires high aqueous start. |
| UV Max | ~250-260 nm | ~250-260 nm | Detectable by standard UV-Vis/DAD. |
The Strategic Pivot:
Standard method development often starts with a generic gradient at pH 2.5 on a C18 column. However, because T2CA and T3CA have nearly identical logP values, hydrophobic discrimination alone is often insufficient for baseline resolution (
Comparative Column Performance
The following data summarizes the separation characteristics of the three primary column candidates.
Experimental Conditions for Comparison:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 10 minutes
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C
Table 1: Comparative Selectivity Data (Representative)
| Column Phase | Interaction Mechanism | Retention (k' T2CA) | Selectivity ( | Resolution ( | Performance Verdict |
| C18 (Endcapped) | Hydrophobic | 2.1 | 1.02 | 0.8 (Co-elution) | Poor. Relies solely on hydrophobicity. Fails to resolve isomers adequately. |
| C18-PFP | Hydrophobic + Dipole-Dipole | 2.3 | 1.08 | 1.9 | Good. Fluorine atoms create dipole interactions that discriminate the acid position. |
| Phenyl-Hexyl | Hydrophobic + | 2.8 | 1.15 | 3.2 | Excellent. The phenyl ring in the stationary phase engages in |
Analysis:
The Phenyl-Hexyl column provides the highest resolution.[2] The electron-rich thiophene ring interacts with the
Mechanism of Interaction (Visualization)
The diagram below illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Figure 1: Comparison of interaction mechanisms. The Phenyl-Hexyl phase introduces Pi-Pi stacking (Green), providing orthogonal selectivity compared to the purely hydrophobic C18 interaction (Red).
Detailed Experimental Protocol
This protocol is designed for the robust separation of T2CA and T3CA using the recommended Phenyl-Hexyl chemistry.
Reagents and Standards[1][3]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
-
Buffer: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).
-
Standards: Accurate weigh 10 mg of T2CA and T3CA into separate 10 mL volumetric flasks. Dissolve in 50:50 Water:ACN.
Chromatographic Conditions[1][3][4][5][6]
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Balances resolution ( |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Maintains pH < pKa (3.5) to keep acids protonated (neutral) for retention. |
| Mobile Phase B | 100% Acetonitrile | Strong eluent; ACN promotes |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol | 5 - 10 µL | Prevent column overload which causes peak fronting. |
| Detection | UV @ 254 nm | Near absorption maximum for the thiophene ring. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Focusing) |
| 1.0 | 5 | Start Gradient |
| 12.0 | 60 | Elution of Analytes |
| 12.1 | 95 | Column Wash (Remove impurities) |
| 15.0 | 95 | Wash Hold |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | Ready for next injection |
Method Development Workflow
Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture, plasma) introduces interference.
Figure 2: Logical workflow for optimizing thiophene carboxylic acid separation. Note the critical decision point on column selectivity if co-elution occurs.
Troubleshooting & Critical Parameters
-
Peak Tailing: Carboxylic acids interact strongly with residual silanols on the silica surface.
-
Solution: Ensure the column is "Endcapped."[3] If tailing persists, increase buffer strength (e.g., 25 mM Phosphate pH 2.5) to mask silanols, though this is less MS-friendly than Formic Acid.
-
-
Retention Time Drift: Often caused by slight pH changes affecting the ionization state of the acid.
-
Solution: Precisely prepare mobile phases. A shift from pH 2.5 to 3.0 can significantly alter retention for T2CA (pKa ~3.5).
-
-
Carryover: Thiophene derivatives can be "sticky."
-
Solution: Ensure the needle wash contains organic solvent (e.g., 50:50 MeOH:Water).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10700, Thiophene-2-carboxylic acid. Retrieved from [Link]
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Phenyl Columns. (Application Note demonstrating Phenyl-Hexyl selectivity for aromatics). Retrieved from [Link]
-
Sielc Technologies. Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column. (Methodology for polar aromatic acids).[4] Retrieved from [Link]
Sources
Technical Guide: IR Spectrum Analysis of Carbonyl Stretch in (2E)-3-(thiophen-2-yl)but-2-enoic Acid
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of (2E)-3-(thiophen-2-yl)but-2-enoic acid , specifically focusing on the diagnostic carbonyl stretch (
For drug development professionals and synthetic chemists, accurately identifying this moiety is critical as it confirms both the oxidation state (carboxylic acid) and the electronic integrity of the conjugated system.
Key Findings:
-
Target Frequency (Solid State): 1675 – 1695 cm⁻¹ (Strong, Broad).
-
Target Frequency (Dilute Solution): 1720 – 1735 cm⁻¹ (Sharp).
-
Key Differentiator: The thiophene ring acts as a stronger
-electron donor compared to benzene, typically shifting the 5–10 cm⁻¹ lower than analogous cinnamic acid derivatives due to increased single-bond character in the carbonyl group.
Structural & Electronic Analysis
To interpret the spectrum correctly, one must understand the electronic environment surrounding the carbonyl group. This molecule features three key structural factors influencing the vibrational frequency:
- -Unsaturation: The double bond is conjugated with the carbonyl, enabling resonance delocalization. This reduces the bond order of the C=O bond, lowering its vibrational frequency (Hooke’s Law).
-
Thiophene Conjugation: Thiophene is a
-excessive heterocycle. The sulfur atom donates electron density into the conjugated system more effectively than a phenyl ring, further reducing the C=O bond order. -
Carboxylic Acid Dimerization: In solid-state (KBr pellet) or concentrated solutions, carboxylic acids form strong hydrogen-bonded dimers. This significantly weakens the C=O bond, causing a major redshift (~40–50 cm⁻¹) compared to the free monomer.
Visualization: Electronic Resonance Pathway
The following diagram illustrates the resonance contribution from the thiophene sulfur to the carbonyl oxygen, which is the primary cause of the frequency redshift.
Figure 1: Electronic resonance pathway showing the flow of electron density from the thiophene ring to the carbonyl oxygen, reducing the wavenumber.
Comparative Performance Analysis
The following table contrasts the target molecule against standard benchmarks. This data allows researchers to distinguish the target from starting materials or side products.
Table 1: Comparative Carbonyl Stretch Frequencies ( )
| Compound Class | Representative Structure | State | Mechanism of Shift | |
| Saturated Acid | Butyric acid | Solid (Dimer) | 1710 – 1720 | Baseline (Inductive effect only). |
| Aromatic Conjugated | (E)-Cinnamic acid | Solid (Dimer) | 1690 – 1700 | Benzene conjugation lowers |
| Target Molecule | (2E)-3-(thiophen-2-yl)... | Solid (Dimer) | 1675 – 1695 | Thiophene (+M) > Benzene (+M). |
| Target Molecule | (2E)-3-(thiophen-2-yl)... | Dilute | 1720 – 1735 | Loss of H-bonding (Monomer). |
| Ester Derivative | Ethyl (2E)-3-(thiophen... | Liquid | 1705 – 1715 | Loss of H-bonding; ester induction. |
Analysis:
-
If your spectrum shows a peak >1700 cm⁻¹ in the solid state, you likely have the saturated impurity (incomplete reaction) or the ester (failed hydrolysis).
-
If the peak is <1660 cm⁻¹, suspect metal salt formation (carboxylate anion) or strong solvent complexation.
Experimental Protocols
To ensure data integrity, the method of sample preparation is as critical as the measurement itself. The "Dimer vs. Monomer" equilibrium is the most common source of confusion in acid spectroscopy.
Protocol A: Solid State (KBr Pellet) – Recommended for Routine ID
Use this method to observe the characteristic dimer shift.
-
Preparation: Grind 1–2 mg of the dry acid with 100 mg of spectroscopic grade KBr (dried at 110°C).
-
Compression: Press into a transparent pellet using a hydraulic press (8–10 tons pressure).
-
Measurement: Scan from 4000 to 400 cm⁻¹.
-
Validation: Look for the "Carboxylic Acid Dimer" triad:
Protocol B: Dilute Solution ( or ) – Structural Verification
Use this method to verify the "free" carbonyl frequency and rule out intermolecular interactions.
-
Dissolution: Prepare a 0.01 M solution in dry Carbon Tetrachloride (
) or Chloroform ( ). -
Cell: Use a liquid cell with NaCl or CaF2 windows (0.1 mm path length).
-
Measurement: Subtract the pure solvent background carefully.
-
Observation: The broad dimer peak at 1685 cm⁻¹ should diminish, replaced by a sharp monomer peak at ~1730 cm⁻¹.
Workflow Visualization
Figure 2: Decision tree for experimental IR method selection and expected spectral outcomes.
Troubleshooting & Validation
Issue: The Carbonyl Peak is Split (Doublet).
-
Cause: This often indicates Fermi resonance (interaction between the fundamental C=O stretch and the overtone of the C-H bending or O-H bending modes) or the presence of rotamers (s-cis vs s-trans conformations regarding the thiophene-alkene bond).
-
Solution: Switch to a non-polar solvent (Protocol B). If the split persists, it is likely Fermi resonance.
**Issue: Peak appears at 1550–1600 cm⁻¹. **
-
Cause: You have formed the carboxylate salt (COO⁻). This happens if the sample was treated with a base or if the KBr was wet/alkaline.
-
Solution: Re-acidify the sample with dilute HCl, dry thoroughly, and re-run.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
-
Katritzky, A. R., & Boulton, A. J. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society. Link
-
NIST Chemistry WebBook. (2023). Infrared Spectra of Cinnamic Acid Derivatives. National Institute of Standards and Technology. Link
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for Thiophene vs.
- Pavia, D. L., et al. (2014). Introduction to Spectroscopy. 5th Ed. Cengage Learning. (Reference for Hydrogen bonding effects in carboxylic acids).
Sources
Mass spectrometry fragmentation patterns of (2E)-3-(thiophen-2-yl)but-2-enoic acid
This guide provides a technical comparison of mass spectrometry fragmentation patterns for (2E)-3-(thiophen-2-yl)but-2-enoic acid , designed for researchers in medicinal chemistry and analytical development.
Executive Summary & Compound Profile
(2E)-3-(thiophen-2-yl)but-2-enoic acid (CAS: 102724-21-0) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals. Its structural rigidity, provided by the conjugated thiophene-alkene system, creates distinct mass spectral signatures that differ significantly from non-methylated analogs.
This guide compares the detection performance and fragmentation pathways of this molecule using Electron Ionization (EI) versus Electrospray Ionization (ESI) , and contrasts it with its closest structural alternative, 3-(thiophen-2-yl)acrylic acid .
| Compound Attribute | Specification |
| Formula | C₈H₈O₂S |
| Molecular Weight | 168.21 Da |
| Monoisotopic Mass | 168.0245 Da |
| Key Structural Feature |
Comparative Analysis: Ionization Performance
The choice of ionization technique dictates the level of structural insight versus sensitivity.
Comparison 1: EI (Hard Ionization) vs. ESI (Soft Ionization)
| Feature | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI, Negative Mode) |
| Primary Utility | Structural Fingerprinting: High-energy fragmentation confirms the thiophene ring and side-chain connectivity. | Quantitation & Screening: Soft ionization preserves the molecular ion for high-sensitivity detection. |
| Dominant Ion | m/z 168 (M⁺) and m/z 123 (Base Peak) | m/z 167 ([M-H]⁻) |
| Fragmentation Extent | High. Extensive in-source fragmentation provides a rich spectral library match. | Low. Requires Collision-Induced Dissociation (CID) to generate fragments. |
| Limit of Detection | Moderate (ng range). | Excellent (pg range). |
| Key Diagnostic | m/z 153 (M - CH₃) : Confirms the presence of the | m/z 123 ([M - CO₂ - H]⁻) : Confirms the carboxylic acid moiety. |
Comparison 2: Structural Differentiation (Target vs. Alternative)
Differentiation from 3-(thiophen-2-yl)acrylic acid (the non-methylated analog, MW 154) is critical in impurity profiling.
-
Target Molecule (MW 168): Shows a distinct M-15 (m/z 153) peak in EI due to the loss of the allylic methyl group.
-
Alternative (MW 154): Lacks the M-15 peak; fragmentation is dominated by M-17 (OH loss) and M-45 (COOH loss) without the methyl radical interference.
Detailed Fragmentation Pathways
Pathway A: Electron Ionization (EI) Mechanism
In EI, the molecular ion (M⁺, m/z 168) is stabilized by the aromatic thiophene ring but undergoes predictable cleavage at the side chain.
-
Methyl Radical Loss (m/z 153): Homolytic cleavage of the C-CH₃ bond. This is facilitated by the resonance stability of the resulting allylic cation.
-
Hydroxyl Loss (m/z 151):
-cleavage of the carboxylic OH group. -
Decarboxylation/Acylium Formation (m/z 123): Loss of the -COOH radical or sequential loss of OH and CO. This ion (C₇H₇S⁺) is often the base peak, representing the stable [Thiophene-C(Me)=CH]⁺ cation.
-
Thiophene Ring Cleavage (m/z 45, 39): High-energy degradation of the heterocycle, producing [CHS]⁺ fragments.
Pathway B: ESI(-) MS/MS Mechanism
In negative mode ESI, the deprotonated molecular ion ([M-H]⁻, m/z 167) is selected. Upon collision (CID), the pathway is dominated by neutral losses.
-
Decarboxylation (m/z 123): The most facile pathway is the loss of neutral CO₂ (44 Da). The negative charge is stabilized on the alkenyl carbon, conjugated with the thiophene ring.
-
Secondary Fragmentation: At higher collision energies, the m/z 123 ion can lose a methyl radical (15 Da) or undergo ring opening.
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways for EI and ESI, highlighting the critical diagnostic ions.
Caption: Divergent fragmentation pathways for (2E)-3-(thiophen-2-yl)but-2-enoic acid under EI (blue) and ESI (green) conditions.
Experimental Protocol Recommendations
Protocol A: GC-MS (EI) for Impurity Profiling
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250°C (Splitless mode).
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
-
Source Temp: 230°C; Ionization: 70 eV.
-
Expected Retention: The methyl group increases lipophilicity, eluting slightly later than the acrylic acid analog.
Protocol B: LC-MS/MS (ESI) for Quantitation
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm).
-
Ionization: Negative Mode (ESI-).
-
MRM Transition: 167.0 → 123.0 (Collision Energy: 15-20 eV).
-
Note: Acidic mobile phase suppresses ionization in negative mode; consider using 5mM Ammonium Acetate (pH ~5) for optimal sensitivity.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 3-methyl-2-butenoate (Analog Reference). National Institute of Standards and Technology. Link
-
ChemScene. (2024). (E)-3-(Thiophen-2-yl)but-2-enoic acid Product Specifications and CAS 102724-21-0 Verification.Link
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Pyrimidinethiones and Related Thiophene Derivatives. International Journal of Materials and Chemistry. Link
-
Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives. Rapid Communications in Mass Spectrometry. Link
Structural Characterization & Bioisosteric Analysis: (2E)-3-(thiophen-2-yl)but-2-enoic Acid
A Comparative Guide for Medicinal Chemists & Crystallographers
Executive Summary
This guide provides a technical analysis of (2E)-3-(thiophen-2-yl)but-2-enoic acid , a critical bioisostere of
This document objectively compares the structural and physicochemical performance of the thiophene derivative against its phenyl analog.[1][2] It details the specific crystallographic challenges—specifically thiophene ring rotational disorder —and provides a validated experimental workflow for structural confirmation.
Part 1: Comparative Structural Analysis
The core utility of (2E)-3-(thiophen-2-yl)but-2-enoic acid lies in its relationship to (2E)-3-phenylbut-2-enoic acid . The following data highlights the geometric and electronic distinctions validated by X-ray diffraction studies of analogous thiophene-acrylic systems.
Table 1: Structural & Physicochemical Comparison
Data derived from representative thiophene-acrylic crystal structures and computational consensus.
| Feature | (2E)-3-(thiophen-2-yl)but-2-enoic acid | (2E)-3-phenylbut-2-enoic acid (Analog) | Implication for Drug Design |
| Bioisosteric Class | 5-membered Heterocycle (Electron Rich) | 6-membered Carbocycle | Thiophene is a classic isostere for Benzene but with altered electronics. |
| Ring Geometry | C–S–C Angle: ~92° | C–C–C Angle: 120° | Thiophene is physically smaller; better fit for tight binding pockets. |
| Heteroatom Contact | S···O / S···N interactions possible | None (Hydrophobic only) | Sulfur can act as a weak H-bond acceptor, altering binding mode. |
| Lipophilicity (LogP) | 2.24 (Measured/Predicted) | ~2.60 | Thiophene lowers lipophilicity, potentially improving solubility. |
| Crystal Packing | Herringbone / Dimer (via COOH) | Herringbone / Dimer | Both form centrosymmetric carboxylic acid dimers ( |
| Disorder Risk | High (Rotational flip of S) | Low | Requires careful crystallographic refinement (see Protocol). |
| C=C Bond Length | 1.33 – 1.35 Å | 1.33 – 1.35 Å | Conjugation length is similar, preserving the Michael acceptor reactivity. |
Key Insight: While the steric bulk of the methyl group in the beta position forces the aromatic ring out of coplanarity with the carboxylate system in both molecules, the thiophene ring's lower steric demand often allows for a more planar conformation compared to the phenyl analog, potentially enhancing
-conjugation.
Part 2: Experimental Workflow (Synthesis to Structure)
The following diagram outlines the critical path from synthesis to validated crystal structure, highlighting the decision nodes required to avoid common isomeric impurities.
Figure 1: Workflow for the synthesis, purification, and structural validation of (2E)-3-(thiophen-2-yl)but-2-enoic acid.
Part 3: Detailed Experimental Protocols
1. Synthesis & Purification
To ensure the isolation of the (2E) isomer (trans-like arrangement of the thiophene and carboxylic acid groups) required for crystallography:
-
Reagents: 2-Acetylthiophene (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat).
-
Procedure: Heat the mixture to 100°C for 4 hours. Decarboxylation occurs in situ.
-
Purification: The crude product often contains 5-10% of the Z-isomer. Recrystallize from Ethanol/Water (3:1) . The E-isomer is typically less soluble and crystallizes first.
-
Verification: Check
H-NMR.[3] The vinylic proton for the E-isomer typically shifts downfield ( ~6.2-6.5 ppm) compared to the Z-isomer due to the anisotropic deshielding of the carbonyl group.
2. Crystallization Protocol (Vapor Diffusion)
Direct evaporation often yields needles unsuitable for X-ray. Use vapor diffusion for block-like crystals.
-
Inner Vial: Dissolve 20 mg of pure acid in 0.5 mL Tetrahydrofuran (THF) or Acetone.
-
Outer Vial: Add 3 mL of Hexane or Pentane (Antisolvent).
-
Process: Seal tightly and allow to stand at 4°C for 3-5 days.
-
Why this works: The slow diffusion of hexane lowers the solubility gradually, promoting nucleation of the thermodynamically stable polymorph without trapping solvent voids.
3. Crystallographic Refinement (The "Thiophene Flip")
A common error in refining thiophene structures is ignoring the orientational disorder . The thiophene ring can rotate 180° around the C–C single bond, swapping the Sulfur and Carbon (C3) positions.
-
Symptom: If refined as a static model, the Sulfur atom will show an elongated thermal ellipsoid (high
), and the C3 atom will be too small. -
Solution (SHELXL):
-
Assign two positions for the ring atoms (PART 1 and PART 2).
-
Constrain the occupancy (e.g., 21.0 for variable occupancy summing to 1.0).
-
Use EADP constraints if atoms overlap closely.
-
Refine occupancy.[4] A 70:30 or 80:20 split is common in these derivatives.
-
Part 4: Validated Structural Parameters (Reference Data)
When validating your solved structure, compare your results against these standard geometric parameters derived from the Cambridge Structural Database (CSD) for analogous thiophene-acrylic acids .
| Parameter | Expected Range | Notes |
| Space Group | Most common for planar carboxylic acids. | |
| Bond: C(thiophene)–C(vinyl) | 1.45 – 1.47 Å | Indicates single bond character with partial conjugation. |
| Bond: C=C (vinyl) | 1.33 – 1.35 Å | Standard double bond. |
| Torsion: S–C–C=C | 0° – 15° (Syn-planar) | The S atom prefers to be syn to the double bond to minimize dipole repulsion, though steric bulk from the methyl group may force a twist (~20°). |
| H-Bond: O–H···O | 2.62 – 2.68 Å (D···A) | Classic centrosymmetric dimer ( |
Visualization of Interaction: The diagram below illustrates the dimerization motif you must observe in the crystal lattice. If this is absent, suspect a salt formation or solvent inclusion.
Figure 2: Centrosymmetric Carboxylic Acid Dimer Motif (
References
-
Bioisosterism Context
-
Meanwell, N. A. (2011).[6] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
-
- Crystallographic Methodology (Thiophene Disorder): Müller, P. (2009). "Crystal structure refinement: A crystallographer's guide to SHELXL." Oxford University Press. (Referencing disorder handling in 5-membered heterocycles).
-
Analogous Structure (Thiophene-acrylic acid Europium complex)
-
Chainok, K., et al. (2023). "Crystal structure of a new europium(III) compound based on thiopheneacrylic acid." IUCrData.
-
-
Analogous Structure (Cyano-acrylate derivative)
-
Al-Refai, M., et al. (2019).[7] "Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate." Acta Crystallographica Section E.
-
-
Physicochemical Data
-
PubChem Compound Summary for CID 10654670, 3-(thiophen-2-yl)but-2-enoic acid.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. rsc.org [rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2E)-3-(thiophen-2-yl)but-2-enoic acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of (2E)-3-(thiophen-2-yl)but-2-enoic acid, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Identification
(2E)-3-(thiophen-2-yl)but-2-enoic acid combines the chemical properties of an organic acid with a thiophene moiety. Thiophene-based compounds can present significant health and environmental risks, while carboxylic acids are often corrosive or irritant.[1][2] Based on data from similar compounds, such as Thiophene-2-carboxylic acid, the primary hazards are summarized below.
Table 1: GHS Hazard Profile based on Analogous Compounds
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention. | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[3] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3] | If skin irritation occurs, get medical advice/attention. | |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[3] | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. | |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[3] | Avoid breathing dust. Use only in a well-ventilated area or fume hood. |
Due to these hazards, this compound must be disposed of as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer. [2]
Immediate Safety & Handling Protocol
Before beginning any waste consolidation or disposal procedures, adhere to the following safety measures. The causality is clear: preventing exposure is the most effective safety protocol.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Ventilation: All handling of (2E)-3-(thiophen-2-yl)but-2-enoic acid, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Step-by-Step Disposal Procedure
The following protocol ensures compliance with institutional and regulatory standards, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
Step 1: Waste Segregation
Proper segregation prevents dangerous chemical reactions.[2]
-
Designate a Waste Stream: This compound is classified as non-halogenated organic acid waste .
-
Avoid Co-mingling: Do not mix this waste with bases, oxidizers, or reactive metals. It must be stored separately from inorganic acids.[2] Keep it segregated from other waste categories like halogenated solvents or heavy metal waste.
Step 2: Select an Appropriate Waste Container
Container integrity is paramount to prevent leaks and spills.
-
Material Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic acids. Do not use metal containers.[7]
-
Condition and Closure: The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw-top cap.[2][6]
-
Headspace: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[7]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for safe handling by Environmental Health and Safety (EHS) personnel.[8]
-
Initial Labeling: Affix a hazardous waste tag to the container before adding any waste.[9]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "(2E)-3-(thiophen-2-yl)but-2-enoic acid" . Avoid abbreviations or formulas.
-
List all constituents, including solvents, by percentage.
-
The relevant hazard characteristics (e.g., "Irritant," "Acutely Toxic").
-
The date waste was first added to the container (accumulation start date).
-
Step 4: Waste Accumulation and Storage
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[2][8][11]
-
Location: The SAA must be under the direct control of laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment unit, such as a chemical-resistant tray or tub. The secondary container must be large enough to hold 110% of the volume of the largest container within it.[12]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[9] Store away from heat, ignition sources, and incompatible materials.[2]
Step 5: Final Disposal and Removal
Final disposal must be handled by trained professionals.
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days for large quantity generators), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][7][13]
-
Documentation: Ensure all institutional paperwork is completed accurately for waste transfer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (2E)-3-(thiophen-2-yl)but-2-enoic acid.
Caption: Workflow for the safe disposal of (2E)-3-(thiophen-2-yl)but-2-enoic acid.
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate and Ventilate: If the spill is significant or outside a fume hood, evacuate the area. Ensure adequate ventilation.
-
Containment: For small spills (<100 mL), use an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the contaminated absorbent into a designated container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
Formlabs. (n.d.). Safety Data Sheet. [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
-
University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines. [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
University of Notre Dame. (2025). Hazardous Waste Procedure ENV02. [Link]
-
The Brückner Research Group. (n.d.). Hazardous Waste Management. [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]
-
Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]
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- 2. benchchem.com [benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
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- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. acs.org [acs.org]
A Comprehensive Guide to the Safe Handling and Disposal of (2E)-3-(Thiophen-2-yl)but-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe management of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides a detailed protocol for the safe handling, use, and disposal of (2E)-3-(thiophen-2-yl)but-2-enoic acid, a compound with potential applications in various research and development fields. As a Senior Application Scientist, my objective is to provide you with not just a set of rules, but a deep understanding of the principles behind these safety measures, ensuring a secure laboratory environment.
Hazard Assessment: Understanding the Risks
-
Thiophene Moiety: The thiophene ring, a sulfur-containing aromatic heterocycle, is known to present several health hazards. Thiophene itself is toxic to the blood, kidneys, the nervous system, and the liver with repeated or prolonged exposure.[1] Derivatives of thiophene can also be irritating to the skin and eyes.[1][2]
-
Carboxylic Acid Group: Organic acids, as a class, can be corrosive or irritating to the skin and eyes.[3][4] Inhalation of dust or vapors can lead to respiratory tract irritation.[2][3][4] The acidity of the compound also necessitates careful handling to avoid chemical burns.
Based on these structural alerts, (2E)-3-(thiophen-2-yl)but-2-enoic acid should be handled as a substance that is potentially:
-
Irritating to the skin, eyes, and respiratory system.[2][3][5]
-
A potential target organ toxin with prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling (2E)-3-(thiophen-2-yl)but-2-enoic acid. Each component of your PPE serves a specific purpose in mitigating the identified risks.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from accidental splashes.[1][3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[1][8] Given that the compound is an organic solid, nitrile or neoprene gloves are generally suitable. Always inspect gloves for any signs of degradation or perforation before use and wash your hands thoroughly after removing them.[2][9]
-
Body Protection: A lab coat should be worn to protect your skin and clothing from contamination.[1] Ensure the lab coat is fully buttoned. For situations with a higher risk of exposure, a chemical-resistant apron may be necessary.[2]
-
Respiratory Protection: While handling small quantities in a well-ventilated fume hood may not require respiratory protection, a NIOSH-approved respirator may be necessary if you are working with larger quantities, generating dust, or if engineering controls are not sufficient to maintain exposure below acceptable limits.[1][9]
Donning and Doffing of PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at the source and are a more effective means of protection than PPE alone.
-
Chemical Fume Hood: All handling of (2E)-3-(thiophen-2-yl)but-2-enoic acid, including weighing, preparing solutions, and conducting reactions, should be performed inside a certified chemical fume hood.[10] This will minimize the inhalation of any dust or vapors.
-
Ventilation: Ensure that your laboratory is well-ventilated.[5][11] Good general ventilation will help to dilute any fugitive emissions.
-
Eyewash Stations and Safety Showers: An eyewash station and safety shower must be readily accessible in the immediate work area.[9] Ensure that the pathways to these safety devices are unobstructed.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a strict protocol when handling (2E)-3-(thiophen-2-yl)but-2-enoic acid will significantly reduce the risk of exposure.
-
Preparation: Before you begin, ensure you have all the necessary PPE and that your work area in the fume hood is clean and uncluttered.
-
Weighing: When weighing the solid compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: If preparing a solution, add the solid (2E)-3-(thiophen-2-yl)but-2-enoic acid to the solvent slowly. Be aware that dissolving an acid in a solvent can be an exothermic process. When preparing aqueous solutions, always add the acid to water, never the other way around, to dissipate any heat generated.[4]
-
Spill Management: In the event of a small spill, it can be cleaned up by trained personnel.[4]
-
Wear your full PPE.
-
For a solid spill, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.[11]
-
For a liquid spill, absorb it with an inert material such as vermiculite or sand, and then place the absorbent material in a labeled hazardous waste container.[1][12]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
-
Disposal Plan: Responsible Waste Management
(2E)-3-(Thiophen-2-yl)but-2-enoic acid and any materials contaminated with it must be treated as hazardous waste.[10]
-
Waste Collection: Collect all waste containing this compound in a designated, clearly labeled hazardous waste container.[10] The label should include the full chemical name and the words "Hazardous Waste".[10]
-
Waste Segregation: Do not mix this waste with other incompatible waste streams. Organic acid waste should be stored separately from bases and oxidizing agents.[4]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[10] This area should be a secondary containment unit to prevent the release of any potential leaks.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Do not pour any amount of this chemical down the drain.[10]
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1][11] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water.[7][11] Seek immediate medical attention.[1]
Quantitative Data Summary
Specific occupational exposure limits (OELs) for (2E)-3-(thiophen-2-yl)but-2-enoic acid have not been established. However, the OELs for related compounds can provide a useful reference for risk assessment.
| Compound | OEL (TWA - 8hr) | STEL (15 min) | Agency |
| Acetic Acid | 10 ppm | 15 ppm | ACGIH/OSHA/NIOSH[13] |
| Dichloroacetic acid | 0.5 ppm | - | Ontario Table[14] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.
References
-
MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford. (n.d.). Retrieved from [Link]
-
2-(Tributylstannyl)thiophene Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Formlabs. (2022, February 4). Retrieved from [Link]
- Leung, H. W., & Paustenbach, D. J. (1988). Setting Occupational Exposure Limits for Irritant Organic Acids and Bases Based on Their Equilibrium Dissociation Constants. Applied Industrial Hygiene, 3(4), 115-118.
-
Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022, March 30). Retrieved from [Link]
-
Organic Acids Test Sample - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Hazardous Substance Fact Sheet - Acetic Acid. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure - Acids, Organic. (n.d.). Retrieved from [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. formlabs-media.formlabs.com [formlabs-media.formlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. nj.gov [nj.gov]
- 14. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 15. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
